Disodium epoxysuccinate

Scale inhibition Cooling water treatment Green antiscalants

Disodium epoxysuccinate (DSE; CAS 40618-18-6), also designated disodium oxirane-2,3-dicarboxylate, is the disodium salt of epoxysuccinic acid bearing a strained oxirane ring flanked by two carboxylate groups in a C₄ backbone. It exists in cis and trans diastereomeric forms; the cis isomer serves as the monomer for polyepoxysuccinic acid (PESA), a non-phosphorus, non‑nitrogen green scale inhibitor and detergent builder, while the trans isomer constitutes the electrophilic warhead of the cysteine protease inhibitor E‑64.

Molecular Formula C4H2Na2O5
Molecular Weight 176.03 g/mol
CAS No. 40618-18-6
Cat. No. B1614977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium epoxysuccinate
CAS40618-18-6
Molecular FormulaC4H2Na2O5
Molecular Weight176.03 g/mol
Structural Identifiers
SMILESC1(C(O1)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C4H4O5.2Na/c5-3(6)1-2(9-1)4(7)8;;/h1-2H,(H,5,6)(H,7,8);;/q;2*+1/p-2
InChIKeyBOOBCDRJMPBXQP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disodium Epoxysuccinate (CAS 40618-18-6): Chemico-Physical Baseline and Procurement-Relevant Identity


Disodium epoxysuccinate (DSE; CAS 40618-18-6), also designated disodium oxirane-2,3-dicarboxylate, is the disodium salt of epoxysuccinic acid bearing a strained oxirane ring flanked by two carboxylate groups in a C₄ backbone [1]. It exists in cis and trans diastereomeric forms; the cis isomer serves as the monomer for polyepoxysuccinic acid (PESA), a non-phosphorus, non‑nitrogen green scale inhibitor and detergent builder, while the trans isomer constitutes the electrophilic warhead of the cysteine protease inhibitor E‑64 [2]. With a molecular weight of 176.04 g·mol⁻¹ and a predicted water solubility of approximately 435 g·L⁻¹ (ALOGPS), DSE is a white, water‑soluble crystalline solid that is handled as a bulk intermediate for polymer synthesis, chelation, and biocatalytic transformations [1] [3].

Why Disodium Epoxysuccinate Cannot Be Replaced by Generic Epoxysuccinate Salts or Alternative Epoxide Monomers


Disodium epoxysuccinate occupies a stereochemically gated node in two orthogonal value chains that no single analog can simultaneously address. The cis diastereomer is the obligate substrate for cis-epoxysuccinate hydrolases (CESHs) that produce enantiopure L(+)- and D(–)-tartaric acid at >99% enantiomeric excess [1]; the trans diastereomer is the core pharmacophore of the natural product E‑64 and its synthetic congeners, irreversibly alkylating the active‑site cysteine of papain‑family proteases [2]. Even among salts, the counterion is consequential: dipotassium cis‑epoxysuccinate has been explicitly substituted for the disodium salt to improve fermentation yields in industrial tartaric acid processes [3]. In polymer chemistry, the disodium salt provides the aqueous solubility and ionic character necessary for anionic ring‑opening polymerization to PESA; the free acid (cis‑epoxysuccinic acid, CAS 16533‑72‑5) lacks this polymerizability without prior neutralization [4]. Substituting DSE with a generic epoxide monomer (e.g., ethylene glycol diglycidyl ether or epichlorohydrin) forfeits the built‑in dicarboxylate chelation motif, biodegradability, and the entire PESA performance profile documented below.

Disodium Epoxysuccinate: Quantified Differentiation Evidence Against Closest Analogs for Scientific Procurement


PESA Derived from Disodium cis-Epoxysuccinate Outperforms Polyaspartic Acid (PASP) for Calcium Carbonate Scale Inhibition in Cooling Water

Polyepoxysuccinic acid (PESA), polymerized directly from disodium cis-epoxysuccinate, demonstrates superior CaCO₃ scale inhibition relative to the widely deployed green alternative polyaspartic acid (PASP). In a direct head‑to‑head study using static and rapid controlled precipitation methods, PESA anti‑scaling performance exceeded that of PASP for CaCO₃, and the concentration of PESA required to attain the same inhibition efficiency was consistently lower than that of PASP [1]. A separate independent investigation determined the rank order for CaCO₃ formation inhibition as PESA > PASP > hydrolyzed polymaleic anhydride (HPMA) > polyacrylic acid (PAA) [2]. At a dosage of 31.2 mg·L⁻¹ PESA under water hardness of 500–1200 mg·L⁻¹ and alkalinity of 1000 mg·L⁻¹, scale inhibition ratio exceeded 85.0% [3].

Scale inhibition Cooling water treatment Green antiscalants

Poly(disodium cis-epoxysuccinate) Delivers Calcium Chelating Capacity of 367.5 mg CaCO₃/g, Surpassing Conventional Detergent Builders

Under optimized polymerization conditions (90 °C, 6 h, 4 wt% Ca(OH)₂ initiator), poly(disodium cis‑epoxysuccinate) – PESA – achieves a calcium chelating capacity of 367.5 mg CaCO₃ per gram of polymer and a dispersing ability of 112.8 mg CaCO₃/g [1]. When copolymerized with 2,3‑oxiranemethane sulfonic acid sodium, the resulting oligomer (Mw 1,000–2,000 Da) exhibits calcium‑ion chelating ability, dispersion capacity, and buffer capacity that are jointly superior to both sodium tripolyphosphate (STPP) and sodium polyacrylate [2]. The epoxysuccinic acid monomer itself (ESA) yields a maximum calcium chelate value of 318.75 mg/g, exceeding that of EDTA [3].

Detergent builder Calcium chelation Non‑phosphorus builder

Poly(disodium epoxysuccinate) Achieves >40% Biodegradation Within 5 Days, Categorically Outperforming Polyacrylate-Based Scale Inhibitors

Poly(disodium epoxysuccinate) (PES) demonstrates >40% biodegradation of the initial oligomer within 5 days when exposed to activated sludge, substantially exceeding poly(sodium glycidate) (PG, 25% in 5 days) [1]. In shaking‑bottle incubating tests, PESA achieves biodegradation ratios of 52.56% (at 800 mg·L⁻¹ PESA, 2 g·L⁻¹ sludge) and 90.53% (at 50 mg·L⁻¹ PESA, 2 g·L⁻¹ sludge) [2]. A comprehensive classification table rates PESA as 'Highly biodegradable,' whereas polyacrylic acid (PAA) is rated 'Poor biodegradation' [3]. This categorical difference is structurally derived: the ether‑linked backbone of epoxysuccinate oligomers provides microbial enzymatic access points absent in all‑carbon backbone polyacrylates.

Biodegradability Green chemistry Environmental fate

Disodium cis-Epoxysuccinate Is the Stereospecific Substrate for Industrial Enantiopure Tartaric Acid Production with >99% ee

Disodium cis-epoxysuccinate is the specific substrate recognized by cis-epoxysuccinate hydrolases (CESHs) from Nocardia, Bordetella, and Rhodococcus spp. for the industrial production of enantiopure L(+)- and D(–)-tartaric acid [1]. Immobilized Nocardia tartaricans CESHs convert disodium cis-epoxysuccinate to disodium tartrate at 94% yield within 5.5 h [2]. The Bordetella sp. BK-52 CESH exhibits an enantiomeric excess higher than 99% for D(–)-tartaric acid with Km = 18.67 mM for disodium cis-epoxysuccinate [3]. Trans-epoxysuccinate is not a substrate for CESHs; it is instead hydrolyzed by trans-epoxysuccinate hydrolases to meso‑tartrate, an entirely different product with distinct commercial value [4]. This absolute stereochemical discrimination means that generic 'epoxysuccinate' procurement without cis‑stereochemical specification will fail in tartaric acid biotransformation.

Biocatalysis Enantiomeric synthesis Tartaric acid

cis-Epoxysuccinate Exhibits 10- to 20-Fold Higher Potency than Succinate at the SUCNR1/GPR91 Receptor

cis-Epoxysuccinate (the conjugate acid of disodium cis-epoxysuccinate) acts as a conformationally constrained agonist at the succinate receptor SUCNR1/GPR91 with an EC₅₀ of approximately 2.7 µM for cAMP inhibition, representing a 10‑ to 20‑fold potency enhancement over the endogenous ligand succinic acid (EC₅₀ approximately 29 µM) [1]. Cryo‑EM structures of SUCNR1–Gi complexes confirm that cis‑epoxysuccinate engages the same orthosteric binding pocket as succinate but with distinct conformational constraints imposed by the epoxide ring, locking the molecule in the cis‑dicarboxylate geometry that is optimal for receptor activation [2]. Trans‑epoxysuccinate does not share this pharmacological profile; its bioactivity is instead directed toward covalent cysteine protease inhibition [3].

SUCNR1/GPR91 Succinate receptor Pharmacophore design

Disodium Salt Form Provides Aqueous Solubility of ~435 g/L, Enabling Homogeneous Polymerization Inaccessible to the Free Acid

Disodium epoxysuccinate exhibits a predicted aqueous solubility of approximately 435 g·L⁻¹ (ALOGPS) owing to its fully ionized dicarboxylate salt structure [1]. In contrast, the free acid cis‑epoxysuccinic acid (CAS 16533‑72‑5) requires DMSO for dissolution at high concentrations (≥250 mg·mL⁻¹ in DMSO) and is not directly polymerizable via aqueous anionic ring‑opening without prior neutralization to the disodium salt [2]. The dipotassium salt, while also water‑soluble, has been shown to alter fermentation kinetics in biocatalytic tartaric acid production relative to the disodium form, and potassium counterions can interfere with calcium‑hydroxide‑initiated PESA polymerization [3]. This solubility and compatibility profile makes the disodium salt the preferred physical form for both aqueous polymerization and direct formulation into liquid detergent or water‑treatment products.

Aqueous solubility Polymerization feedstock Formulation compatibility

Disodium Epoxysuccinate: Evidence-Backed Application Scenarios Where the Compound Provides Definitive Procurement Advantage


Industrial Cooling Water Treatment: Green CaCO₃ Scale Inhibition Where PASP or PAA Underperform

In recirculating cooling water systems with high calcium hardness (500–1200 mg·L⁻¹) and alkalinity (~1000 mg·L⁻¹), PESA polymerized from disodium cis‑epoxysuccinate delivers >85% CaCO₃ scale inhibition at 31.2 mg·L⁻¹ dosage [1]. Procurement of DSE as the monomer ensures access to PESA that outperforms polyaspartic acid (PASP) specifically for CaCO₃ scale, requiring lower dosage for equivalent protection and reducing chemical expenditure [2]. The phosphorus‑free, nitrogen‑free composition satisfies discharge regulations in EU and North American watersheds.

Non‑Phosphorus Detergent Builder Formulation: Replacing STPP Without Sacrificing Chelation Performance

Copolymers of disodium cis‑epoxysuccinate and 2,3‑oxiranemethane sulfonic acid sodium deliver calcium chelating, dispersion, and buffer capacities that jointly surpass sodium tripolyphosphate (STPP) and sodium polyacrylate [1]. The homopolymer PESA achieves a calcium chelating value of 367.5 mg CaCO₃/g [2]. Crucially, PESA is classified as 'Highly biodegradable' whereas STPP contributes to eutrophication and polyacrylates are rated 'Poor biodegradation' . Sourcing DSE enables detergent manufacturers to meet phosphate‑free mandates without performance compromise.

Industrial Biocatalytic Production of Enantiopure L(+)- or D(–)-Tartaric Acid

Disodium cis‑epoxysuccinate is the sole substrate for cis‑epoxysuccinate hydrolases (CESHs) that produce pharmaceutical‑ and food‑grade enantiopure tartaric acid at >99% ee [1]. Immobilized whole‑cell biocatalysts achieve 94% conversion within 5.5 hours and maintain activity over 90 days of continuous operation in 1500 L column reactors [2]. Procurement must explicitly specify the cis diastereomer of the disodium salt; trans‑epoxysuccinate or mixed‑stereochemistry material will produce only meso‑tartrate (achiral) via trans‑specific hydrolases, resulting in batch failure .

SUCNR1/GPR91 Pharmacological Tool Compound and Structural Biology Probe

For academic and pharmaceutical laboratories investigating the succinate receptor SUCNR1/GPR91 in cardiovascular, metabolic, or inflammatory disease models, cis‑epoxysuccinate (readily prepared from its disodium salt) provides a validated non‑metabolizable agonist with 10‑ to 20‑fold higher potency (EC₅₀ ≈ 2.7 µM) than the endogenous ligand succinate (EC₅₀ ≈ 29 µM) [1]. Its cryo‑EM structure bound to SUCNR1 has been solved, enabling structure‑based drug design [2]. The disodium salt offers a stable, water‑soluble storage form that can be converted to the free acid or buffered to physiological pH as needed.

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